Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-
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Overview
Description
Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- is a chemical compound with the molecular formula C10H12N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenecarboximidamide core with an ethoxycarbonyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- typically involves the reaction of benzenecarboximidamide with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amide compounds.
Scientific Research Applications
Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- involves its interaction with molecular targets, such as enzymes and proteins. The ethoxycarbonyl group can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound valuable for studying molecular mechanisms in biological systems.
Comparison with Similar Compounds
Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- can be compared with other similar compounds, such as:
Benzenecarboximidamide: Lacks the ethoxycarbonyl group, resulting in different reactivity and applications.
Ethyl benzenecarboximidate: Contains an imidate group instead of an imidamide group, leading to variations in chemical behavior.
Benzenecarboximidamide, N-[(methoxycarbonyl)oxy]-: Similar structure but with a methoxycarbonyl group, affecting its properties and uses.
The uniqueness of Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]- lies in its specific functional groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] ethyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-14-10(13)15-12-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWWAUALEZIYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)ON=C(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O/N=C(/C1=CC=CC=C1)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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